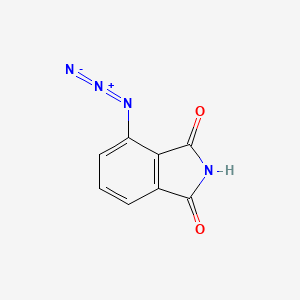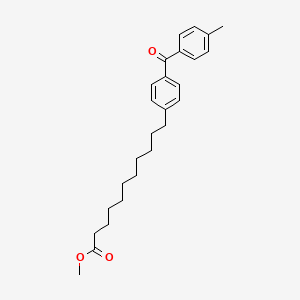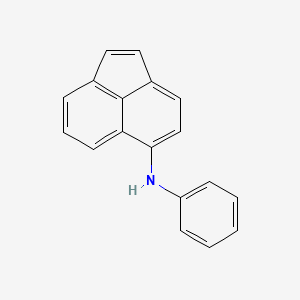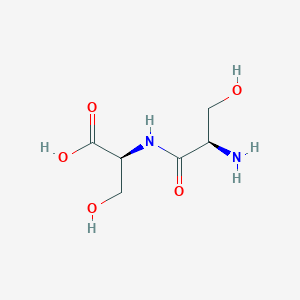
D-Seryl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Seryl-L-serine is a dipeptide composed of two serine molecules, one in the D-configuration and the other in the L-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Seryl-L-serine can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. One common method involves the use of serine racemase to convert L-serine to D-serine, followed by coupling the D-serine with L-serine using peptide bond formation techniques. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express serine racemase and peptide synthetases. These microorganisms can be cultured in bioreactors under controlled conditions to produce the desired dipeptide in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
D-Seryl-L-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the serine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the peptide bond can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield serine aldehyde or serine carboxylic acid, while reduction of the peptide bond can produce serinol.
Aplicaciones Científicas De Investigación
D-Seryl-L-serine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and metabolism.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mecanismo De Acción
D-Seryl-L-serine exerts its effects primarily through its interaction with NMDA receptors in the brain. It acts as a co-agonist at the glycine site of these receptors, enhancing their activity and modulating neurotransmission. This interaction is crucial for processes such as synaptic plasticity, learning, and memory .
Comparación Con Compuestos Similares
Similar Compounds
D-serine: A single amino acid that also acts as a co-agonist at NMDA receptors.
L-serine: The L-isomer of serine, involved in protein synthesis and metabolism.
Phosphatidylserine: A phospholipid that contains serine and is a key component of cell membranes.
Uniqueness
D-Seryl-L-serine is unique due to its dipeptide structure, combining both D- and L-forms of serine. This dual configuration allows it to interact with a broader range of molecular targets and pathways compared to its individual components .
Propiedades
Número CAS |
656221-75-9 |
|---|---|
Fórmula molecular |
C6H12N2O5 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13)/t3-,4+/m1/s1 |
Clave InChI |
XZKQVQKUZMAADP-DMTCNVIQSA-N |
SMILES isomérico |
C([C@H](C(=O)N[C@@H](CO)C(=O)O)N)O |
SMILES canónico |
C(C(C(=O)NC(CO)C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
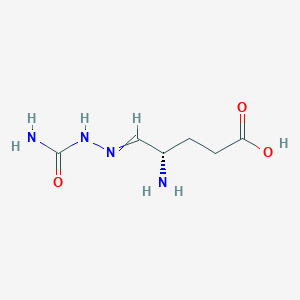
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)
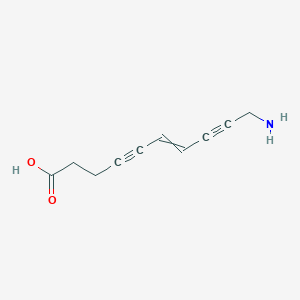
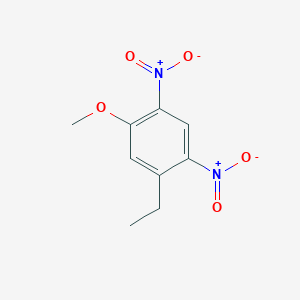
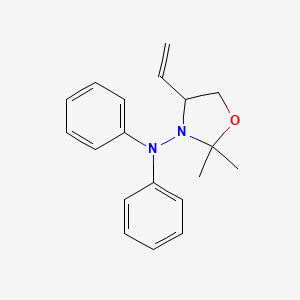
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
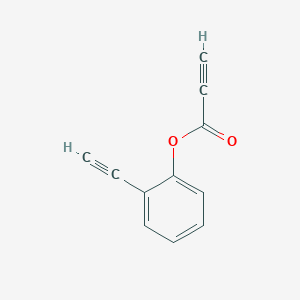

![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
